Ibutilide fumarate

Descripción general

Descripción

El compuesto U70226E, también conocido como Ibutilida fumarato, es un agente antiarrítmico de clase III. Se utiliza principalmente para tratar la fibrilación auricular y el aleteo auricular al prolongar la duración del potencial de acción y los períodos refractarios en el corazón. Este compuesto funciona activando una corriente de sodio lenta e interna en lugar de bloquear las corrientes de potasio externas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ibutilida fumarato se sintetiza a través de un proceso de varios pasos que implica la reacción de precursores químicos específicos bajo condiciones controladas. La síntesis generalmente involucra los siguientes pasos:

Formación del intermedio: El paso inicial implica la reacción de una anilina sustituida con un cloruro de sulfonilo para formar un intermedio de sulfonamida.

Ciclización: El intermedio se somete a ciclización para formar la estructura central de Ibutilida.

Modificaciones finales: La estructura central se modifica aún más mediante la introducción de grupos funcionales específicos para mejorar sus propiedades antiarrítmicas.

Formación de la sal de fumarato: El paso final implica la formación de la sal de fumarato de Ibutilida para mejorar su solubilidad y estabilidad.

Métodos de producción industrial

La producción industrial de Ibutilida fumarato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para lograr una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

Ibutilida fumarato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Ibutilida se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.

Sustitución: Ibutilida puede experimentar reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio bajo condiciones controladas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos bajo condiciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de Ibutilida puede dar lugar a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

Clinical Applications

Ibutilide fumarate is indicated for acute management of atrial fibrillation and flutter. Its applications can be categorized into various clinical scenarios:

Acute Termination of Atrial Fibrillation and Flutter

- Efficacy in Clinical Trials : In a study involving 200 patients, ibutilide demonstrated a conversion rate of 34% compared to 3% for placebo, with higher success rates correlating with increased doses (46% at 0.025 mg/kg) .

- Post-Surgical Atrial Arrhythmias : In patients experiencing atrial fibrillation or flutter following cardiac surgery, ibutilide showed significant efficacy with conversion rates reaching up to 78% at higher doses .

Comparison with Other Antiarrhythmics

- Versus Procainamide : Ibutilide has been shown to be significantly more effective than procainamide in converting atrial fibrillation and flutter, with a success rate of 58.3% compared to 18.3% for procainamide .

- Versus Sotalol : In trials comparing ibutilide to sotalol, ibutilide outperformed sotalol in terms of conversion rates for both atrial flutter and fibrillation .

Safety Profile

While ibutilide is effective, it carries risks associated with proarrhythmia:

- Torsades de Pointes : This potentially life-threatening arrhythmia can occur, particularly within the first 40 minutes post-infusion. The incidence is notably lower than that observed with other agents like sotalol or dofetilide .

- Monitoring Requirements : Continuous ECG monitoring is essential during and after administration due to the risk of QT prolongation and other arrhythmic events .

Pharmacokinetics

- Absorption and Clearance : Ibutilide has a rapid extravascular distribution with a high systemic clearance rate. The elimination half-life ranges from 3 to 6 hours, making its pharmacokinetic profile favorable for acute interventions .

- Metabolism : It undergoes hepatic metabolism producing eight metabolites, with only one being slightly active .

Table 1: Efficacy of Ibutilide in Clinical Trials

| Study Type | Patient Population | Conversion Rate (%) | Dose (mg/kg) |

|---|---|---|---|

| Randomized Controlled Trial | Atrial fibrillation >3 hours | 34% (ibutilide) | 0.025 |

| Post-Surgical Study | Cardiac surgery patients | Up to 78% | 1.0 |

| Comparison Study | Atrial flutter vs procainamide | 58.3% (ibutilide) | 1.0 |

Mecanismo De Acción

Ibutilida fumarato ejerce sus efectos bloqueando la corriente de potasio rectificadora retardada de activación rápida (IKr) en las células cardíacas. Esta acción prolonga la duración del potencial de acción y los períodos refractarios, estabilizando así el ritmo cardíaco. El compuesto se dirige específicamente a los canales iónicos en el corazón, lo que lleva a sus propiedades antiarrítmicas .

Comparación Con Compuestos Similares

Compuestos similares

Dofetilida: Otro agente antiarrítmico de clase III que también bloquea la corriente IKr.

Sotalol: Un betabloqueante no selectivo con propiedades antiarrítmicas de clase III.

Amiodarona: Un agente antiarrítmico de clase III con múltiples efectos de bloqueo de los canales iónicos.

Singularidad de Ibutilida

Ibutilida es única en su mecanismo de acción, ya que activa principalmente una corriente de sodio lenta e interna en lugar de bloquear las corrientes de potasio externas. Este mecanismo distinto la hace particularmente eficaz en el tratamiento de la fibrilación auricular y el aleteo auricular .

Actividad Biológica

Ibutilide fumarate is a potent class III antiarrhythmic agent primarily used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm. Its unique mechanism of action and clinical efficacy have been the subject of extensive research, highlighting its biological activity and pharmacological properties.

Ibutilide functions by prolonging the action potential duration and increasing refractoriness in both atrial and ventricular tissues. Unlike other class III antiarrhythmics, it primarily induces a persistent sodium current rather than blocking potassium currents. This action is facilitated through the following pathways:

- Activation of Sodium Channels : At nanomolar concentrations, ibutilide activates a slow inward sodium current, which contributes to delayed repolarization.

- Inhibition of Potassium Channels : It also inhibits the delayed rectifier potassium current (IKr), which is crucial for repolarization, thereby prolonging the action potential duration in cardiac myocytes .

Pharmacokinetics

- Absorption : Rapid after intravenous administration.

- Volume of Distribution : Approximately 11 L/kg.

- Protein Binding : 40%.

- Metabolism : Primarily hepatic with several metabolites; only one metabolite retains class III electrophysiologic properties .

- Elimination Half-life : Ranges from 2 to 12 hours, with an average of 6 hours .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of ibutilide in converting atrial arrhythmias:

- Comparison with Procainamide :

- Dosing Studies :

- Time to Conversion :

Adverse Effects

While ibutilide is generally well-tolerated, it is associated with some risks:

- Proarrhythmia : Sustained polymorphic ventricular tachycardia occurred in about 3.6% of patients, typically manageable with direct current cardioversion .

- QT Prolongation : Ibutilide administration can lead to significant QT interval prolongation, which may predispose patients to torsades de pointes, particularly in those with pre-existing conditions affecting cardiac repolarization .

Case Study: Efficacy in Patients with Atrial Flutter

A clinical trial involving patients with atrial flutter lasting less than 30 days showed that ibutilide was able to achieve a conversion rate of approximately 76% , significantly higher than the rates observed with other agents like procainamide (14%) and sotalol (18%) in similar patient populations .

Case Study: Safety Profile

In a cohort study assessing safety, adverse effects were monitored closely, revealing that while hypotension was common with procainamide, ibutilide had a lower incidence of serious adverse effects, making it a preferable option in acute settings .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of ibutilide fumarate in cardiac arrhythmia models?

this compound is a class III antiarrhythmic agent that prolongs cardiac action potentials by blocking delayed rectifier potassium currents (IKr) and enhancing sodium influx during depolarization. Methodologically, researchers should employ patch-clamp electrophysiology to quantify ion channel inhibition in vitro (e.g., transfected HEK-293 cells expressing hERG channels) and validate findings in ex vivo models like Langendorff-perfused hearts to assess action potential duration (APD) changes .

Q. What in vitro and ex vivo models are appropriate for evaluating this compound's antiarrhythmic efficacy?

Key models include:

- In vitro : hERG-transfected cell lines for IC₅₀ determination of potassium channel blockade.

- Ex vivo : Isolated rabbit or guinea pig hearts to measure APD prolongation and torsades de pointes (TdP) incidence under programmed electrical stimulation.

- In silico : Computational models (e.g., O’Hara-Rudy human ventricular cardiomyocyte model) to predict proarrhythmic risks. Always include positive controls (e.g., dofetilide) and validate results across multiple species to address interspecies variability .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and compare retention times against reference standards. For stability studies, conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months) and quantify degradation products via LC-MS. Ensure compliance with ICH guidelines Q1A(R2) and Q2(R1) for method validation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis, and what analytical methods validate chiral resolution?

The synthesis of enantiopure this compound requires asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For industrial-scale production, evaluate crystallization-induced asymmetric transformation (CIAT) to enhance yield and purity. Always report ee ≥ 99% for pharmacological studies to avoid confounding pharmacokinetic data .

Q. How should researchers resolve contradictions in reported efficacy data between preclinical and clinical studies of this compound?

Discrepancies often arise from interspecies differences in ion channel expression or metabolic pathways. Address this by:

- Conducting comparative pharmacokinetic (PK) studies in animal models and human hepatocyte cultures.

- Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to bridge translational gaps.

- Performing meta-analyses of clinical trial data (e.g., conversion rates in atrial fibrillation patients) to identify confounding variables like renal impairment or drug interactions .

Q. What experimental design considerations are critical for evaluating this compound's proarrhythmic potential in long-term studies?

Implement the Comprehensive in vitro Proarrhythmia Assay (CiPA) framework:

- Step 1 : High-throughput hERG inhibition screening.

- Step 2 : Multi-ion channel profiling (Naₓ1.5, Caₓ1.2).

- Step 3 : hiPSC-CM-based arrhythmia risk prediction.

- Step 4 : In vivo telemetry in conscious animals (e.g., dogs) to monitor QT interval variability over weeks. Include dose-ranging studies to identify safety margins .

Q. How can analytical methods be validated for quantifying this compound in biological matrices during pharmacokinetic studies?

Follow FDA Bioanalytical Method Validation guidelines (May 2018):

- Use LC-MS/MS with deuterated internal standards (e.g., ibutilide-d₄) for plasma/serum samples.

- Validate linearity (1–100 ng/mL), precision (CV ≤ 15%), and recovery (>80%).

- Assess matrix effects via post-column infusion in six different donor matrices. Cross-validate between laboratories using blinded QC samples .

Q. What in vivo models best recapitulate the metabolic clearance pathways of this compound observed in humans?

Cynomolgus monkeys are preferred due to similarities in CYP3A4/5-mediated hepatic metabolism. Conduct crossover studies with CYP3A inhibitors (e.g., ketoconazole) to quantify metabolic contributions. For renal excretion studies, use bile-duct cannulated rats and compare urinary vs. fecal elimination profiles .

Q. How should multi-omics approaches (proteomics, metabolomics) be integrated to study this compound's off-target effects?

- Perform phosphoproteomics on treated cardiomyocytes to map kinase signaling perturbations (e.g., CaMKIIδ activation).

- Conduct untargeted metabolomics (LC-QTOF-MS) in plasma from animal models to identify dysregulated pathways (e.g., fatty acid β-oxidation).

- Validate findings using CRISPR-interference (CRISPRi) to knock down candidate off-target genes .

Q. What electrophysiological parameters must be standardized when comparing this compound to newer class III antiarrhythmics?

- Core Parameters : APD at 90% repolarization (APD₉₀), triangulation (APD₉₀ − APD₃₀), and reverse-use dependence.

- Experimental Conditions : Maintain physiological temperature (37°C), pacing frequency (1 Hz), and extracellular [K⁺] (4 mM).

- Statistical Analysis : Use mixed-effects models to account for inter-cell variability in patch-clamp datasets .

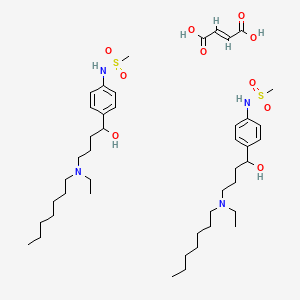

Propiedades

IUPAC Name |

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIOHQNIRPWFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.